7-Azabicyclo[4.2.0]oct-3-en-8-one
Overview
Description
7-Azabicyclo[4.2.0]oct-3-en-8-one is a chemical compound with the linear formula C7H9NO . It has a molecular weight of 123.156 .
Synthesis Analysis
The synthesis of 7-Azabicyclo[4.2.0]oct-3-en-8-one involves cyclisation of ketones derived from the 4-allyl grouping to produce 3-substituted derivatives . Another method involves asymmetric cycloadditions which afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Molecular Structure Analysis
The molecular structure of 7-Azabicyclo[4.2.0]oct-3-en-8-one is represented by the linear formula C7H9NO . It has a molecular weight of 123.156 .Scientific Research Applications
Synthesis and Structural Analysis
7-Azabicyclo[4.2.0]oct-3-en-8-one derivatives play a significant role in the field of organic chemistry, particularly in the synthesis of complex molecular structures. For instance, Curtis, Ball, and Kulagowski (2006) demonstrated the preparation of 8-Azabicyclo[3.2.1]oct-3-en-2-ones through asymmetric 1,3-dipolar cycloadditions, achieving excellent diastereofacial selectivity. This process was further elucidated using single-crystal X-ray diffraction studies (Curtis, Ball, & Kulagowski, 2006).
Antimicrobial and Anticancer Activities
Research by Kayarmar et al. (2014) focused on synthesizing novel azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline. These compounds exhibited significant antimicrobial and anticancer activities, with some derivatives showing comparable efficacy to ampicillin and potential as β-tubulin inhibitors (Kayarmar et al., 2014).
Novel Drug Delivery Systems
The creation of new drug delivery systems using azabicyclo[4.2.0]oct-3-en-8-one derivatives has also been explored. Lorena Blau et al. (2008) reported the synthesis of a cephalosporin derivative using this framework. This compound was highlighted for its potential in carrying a range of drugs, indicating versatility in pharmaceutical applications (Blau et al., 2008).
Synthesis of β-Amino Acids
Szakonyi et al. (2005) developed novel synthetic routes for β-amino acids starting from cis-7-azabicyclo[4.2.0]oct-4-en-8-one. These methods involved iodocyclization processes, demonstrating the utility of azabicyclo[4.2.0]oct-3-en-8-one derivatives in synthesizing important amino acid analogues (Szakonyi et al., 2005).
Neurological Disorder Treatments
The azabicyclo[4.2.0]oct-3-en-8-one framework is also utilized in developing treatments for neurological disorders. Mazurov et al. (2012) discovered a selective agonist of the α7 neuronal nicotinic acetylcholine receptor, based on this structure, which showed promise in treating cognitive impairment associated with neurological disorders (Mazurov et al., 2012).
Catalysis and Oxidation Processes
Toda et al. (2023) explored the use of azabicyclo[3.2.1]octan-8-ol, a homologue of 7-azabicyclo[4.2.0]oct-3-en-8-one, in catalyzing the oxidation of secondary alcohols. They demonstrated the efficacy of these compounds in catalytic processes using molecular oxygen, contributing to greener and more efficient chemical transformations (Toda et al., 2023).
Safety And Hazards
The safety data sheet for 7-Azabicyclo[4.2.0]oct-3-en-8-one suggests that in case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention. If inhaled, remove to fresh air and get medical attention. If not breathing, give artificial respiration. If ingested, do not induce vomiting and get medical attention .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which can be formed from 7-Azabicyclo[4.2.0]oct-3-en-8-one, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers worldwide .
properties
IUPAC Name |
7-azabicyclo[4.2.0]oct-3-en-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-5-3-1-2-4-6(5)8-7/h1-2,5-6H,3-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHROAFZNBVGGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942281 | |
Record name | 7-Azabicyclo[4.2.0]octa-3,7-dien-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azabicyclo[4.2.0]oct-3-en-8-one | |
CAS RN |
20205-48-5 | |
Record name | 7-Azabicyclo(4.2.0)oct-3-en-8-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020205485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20205-48-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Azabicyclo[4.2.0]octa-3,7-dien-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.